![molecular formula C8H7ClN2O3 B3369946 5-chloro-N-methyl-2-nitrobenzamide CAS No. 272108-86-8](/img/structure/B3369946.png)
5-chloro-N-methyl-2-nitrobenzamide
Overview
Description
5-chloro-N-methyl-2-nitrobenzamide is a chemical compound with the empirical formula C8H7ClN2O3 . It has a molecular weight of 214.61 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of 5-chloro-N-methyl-2-nitrobenzamide is [O-]N+=C1)=C1C(NC)=O)=O . The InChI key is CKCQLHDNVOCCCN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-chloro-N-methyl-2-nitrobenzamide is a solid at room temperature . The predicted melting point is 155.82°C , and the predicted boiling point is approximately 341.6°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 .Scientific Research Applications
Environmental Impact and Degradation
- Occurrence and Toxicity of Antimicrobial Agents : A study focused on triclosan, a compound with some structural similarity to 5-chloro-N-methyl-2-nitrobenzamide, explored its environmental occurrence, toxicity, and degradation. The research highlighted concerns over triclosan's persistence in the environment and its potential transformation into more toxic compounds, emphasizing the importance of understanding the environmental fate of synthetic chemicals (Bedoux et al., 2012).
Analytical Techniques and Environmental Detection
- Detection of Environmental Contaminants : Another study reviewed the occurrence, fate, and behavior of parabens in aquatic environments. It underscored the analytical challenges and the necessity for sensitive detection methods for environmental monitoring of synthetic organic compounds, which could be applicable to compounds like 5-chloro-N-methyl-2-nitrobenzamide (Haman et al., 2015).
Photolabile Protecting Groups in Chemistry
- Application in Synthetic Chemistry : A review on photosensitive protecting groups, including those based on nitrobenzyl derivatives, highlighted their significant potential in synthetic chemistry. Such compounds can be used to protect reactive groups in a molecule during synthesis and then be removed by light-induced cleavage, showcasing a possible research application area for 5-chloro-N-methyl-2-nitrobenzamide (Amit et al., 1974).
Health and Toxicology
- Toxicological and Health Perspectives : Investigations into the health aspects of various chemicals, including their toxicological profiles and safety, are crucial. A comprehensive review on methyl paraben examined its use, absorption, and excretion, as well as its low toxicity profile, which parallels the need for detailed toxicological studies for compounds like 5-chloro-N-methyl-2-nitrobenzamide (Soni et al., 2002).
Advanced Materials and Nanotechnology
- Nanotechnology and Advanced Materials : Research into nanostructured luminescent micelles for sensing applications demonstrated how molecular scaffolds could be utilized for detecting hazardous materials. This indicates a potential area of application for 5-chloro-N-methyl-2-nitrobenzamide in the development of novel sensors or materials (Paria et al., 2022).
properties
IUPAC Name |
5-chloro-N-methyl-2-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-10-8(12)6-4-5(9)2-3-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCQLHDNVOCCCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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